molecular formula C19H22N2O2 B4284499 2-(4,6-dimethylpyridin-2-yl)-8-(propan-2-ylidene)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

2-(4,6-dimethylpyridin-2-yl)-8-(propan-2-ylidene)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Cat. No.: B4284499
M. Wt: 310.4 g/mol
InChI Key: GMXCSMUFVUALIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4,6-dimethylpyridin-2-yl)-8-(propan-2-ylidene)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic compound with a unique tricyclic structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. Its intricate molecular architecture allows it to participate in a variety of chemical reactions, making it a valuable subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,6-dimethylpyridin-2-yl)-8-(propan-2-ylidene)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the pyridine ring: This can be achieved through a series of condensation reactions involving dimethylpyridine derivatives.

    Construction of the tricyclic core: This step may involve cyclization reactions, often facilitated by catalysts or specific reaction conditions such as elevated temperatures and pressures.

    Introduction of the isopropylidene group: This is usually done through alkylation reactions, where the isopropylidene group is introduced using reagents like isopropyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, with optimizations for yield and purity. This often includes:

    Continuous flow reactors: To ensure consistent reaction conditions and efficient heat transfer.

    Automated synthesis: To reduce human error and increase reproducibility.

    Purification techniques: Such as crystallization, distillation, or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(4,6-dimethylpyridin-2-yl)-8-(propan-2-ylidene)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione can undergo various types of chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Typically carried out in acidic or basic media, often at elevated temperatures.

    Reduction: Usually performed in anhydrous conditions to prevent side reactions.

    Substitution: Conditions vary widely but often involve solvents like dichloromethane or ethanol, and catalysts such as palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield carboxylic acids or ketones.

    Reduction: Can produce alcohols or amines.

Scientific Research Applications

2-(4,6-dimethylpyridin-2-yl)-8-(propan-2-ylidene)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-(4,6-dimethylpyridin-2-yl)-8-(propan-2-ylidene)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione exerts its effects involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound can act as an inhibitor or activator, altering the enzyme’s activity.

    Receptors: It may bind to cellular receptors, triggering or blocking signal transduction pathways.

    DNA/RNA: Potential interactions with nucleic acids can affect gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    2-(4,6-dimethylpyridin-2-yl)-8-(propan-2-ylidene)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione: shares structural similarities with other tricyclic compounds, such as:

Uniqueness

What sets this compound apart is its specific combination of functional groups and tricyclic structure, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

IUPAC Name

4-(4,6-dimethylpyridin-2-yl)-10-propan-2-ylidene-4-azatricyclo[5.2.1.02,6]decane-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-9(2)15-12-5-6-13(15)17-16(12)18(22)21(19(17)23)14-8-10(3)7-11(4)20-14/h7-8,12-13,16-17H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMXCSMUFVUALIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)N2C(=O)C3C4CCC(C3C2=O)C4=C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4,6-dimethylpyridin-2-yl)-8-(propan-2-ylidene)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Reactant of Route 2
Reactant of Route 2
2-(4,6-dimethylpyridin-2-yl)-8-(propan-2-ylidene)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Reactant of Route 3
2-(4,6-dimethylpyridin-2-yl)-8-(propan-2-ylidene)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Reactant of Route 4
2-(4,6-dimethylpyridin-2-yl)-8-(propan-2-ylidene)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Reactant of Route 5
Reactant of Route 5
2-(4,6-dimethylpyridin-2-yl)-8-(propan-2-ylidene)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Reactant of Route 6
2-(4,6-dimethylpyridin-2-yl)-8-(propan-2-ylidene)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

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